Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-: is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The cyanoethoxy groups are introduced via nucleophilic substitution reactions, and the final product is obtained through amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under suitable conditions.
Substitution: The presence of bromo and cyano groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in suitable solvents.
Major Products:
Oxidation: Formation of nitroso derivatives and oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of dyes and pigments due to its azo group.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential inhibitor for specific biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and coatings, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and DNA. The compound’s azo group can undergo reduction to form reactive intermediates that can bind to nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes.
Comparison with Similar Compounds
- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]-
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-: (Disperse Red 167)
Comparison:
- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is similar in structure but contains acetyloxy and chloro groups instead of cyano and bromo groups, respectively .
- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]- shares the bromo and dinitrophenyl groups but differs in the presence of acetyloxy groups .
Properties
CAS No. |
71598-19-1 |
---|---|
Molecular Formula |
C26H29BrN8O8 |
Molecular Weight |
661.5 g/mol |
IUPAC Name |
N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C26H29BrN8O8/c1-3-25(36)30-20-16-22(33(8-12-42-10-4-6-28)9-13-43-11-5-7-29)24(41-2)17-21(20)31-32-26-19(27)14-18(34(37)38)15-23(26)35(39)40/h14-17H,3-5,8-13H2,1-2H3,(H,30,36) |
InChI Key |
MOZDFUDLVSYAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOCCC#N)CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.